molecular formula C7H13F2NO B14769104 4-(Difluoromethoxy)-3-methylpiperidine

4-(Difluoromethoxy)-3-methylpiperidine

Cat. No.: B14769104
M. Wt: 165.18 g/mol
InChI Key: PIQMAUZIDIECHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-3-methylpiperidine is a chemical compound offered For Research Use Only. It is not for human or veterinary diagnosis or therapeutic use. This compound belongs to a class of substituted piperidines recognized as valuable building blocks in medicinal chemistry. Piperidine scaffolds are frequently investigated for their potential to interact with central nervous system (CNS) targets. Research on closely related 4,4-difluoropiperidine and 3-(phenoxymethyl)piperidine analogs has demonstrated their application as potent and selective dopamine D4 receptor (D4R) antagonists . These tool compounds are utilized in cellular models to study pathways such as L-DOPA-induced dyskinesia, providing important structural insights for neurodegenerative disease research . The structure of this compound features a difluoromethoxy group, which can be used to modulate the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. The specific stereochemistry of the 3-methyl group may also be a critical factor for receptor selectivity and binding affinity in structure-activity relationship (SAR) studies. Researchers can leverage this chiral building block in the design and synthesis of novel bioactive molecules for pharmacology and drug discovery applications.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-5-4-10-3-2-6(5)11-7(8)9/h5-7,10H,2-4H2,1H3

InChI Key

PIQMAUZIDIECHE-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine typically involves the introduction of the difluoromethoxy group into a piperidine ring. One common method is the reaction of 3-methylpiperidine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base such as potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

4-(Difluoromethoxy)-3-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(Difluoromethoxy)-3-methylpiperidine 4-OCF₂H, 3-CH₃ C₇H₁₃F₂NO ~177.18* High electronegativity from fluorine; compact structure with moderate lipophilicity
4-(Diphenylmethoxy)piperidine HCl 4-OCH(C₆H₅)₂, HCl salt C₁₈H₂₁NO·HCl 303.83 Bulky diphenylmethoxy group; high lipophilicity; hydrochloride salt improves solubility
3-Methylpiperidine derivatives (e.g., 8d in ) 3-CH₃ + sulfamoyl/oxadiazole groups Varies Varies Functionalized with sulfamoyl or heterocyclic moieties; enhanced bioactivity
Key Observations:
  • Steric Profile : The methyl group at position 3 imposes steric hindrance, which may influence receptor binding compared to unsubstituted piperidines or bulkier analogs like 4-(Diphenylmethoxy)piperidine .

Stability and Environmental Considerations

  • Metabolic Stability: Fluorine atoms in this compound may reduce metabolic degradation rates compared to non-fluorinated analogs, a hypothesis supported by fluorine’s role in prolonging drug half-lives .
  • Ecotoxicity : Piperidine derivatives with halogen or aromatic substituents (e.g., diphenylmethoxy) often persist in environments, but insufficient data preclude definitive conclusions .

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